molecular formula C16H14N2O3 B2951968 Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate CAS No. 890092-28-1

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B2951968
CAS No.: 890092-28-1
M. Wt: 282.299
InChI Key: RKKOIOFEMBTETK-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate (CAS 890092-28-1) is a high-purity chemical intermediate designed for antimicrobial and anticancer research applications. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure includes a 2-benzyl substituent and a 7-amino-5-carboxylate functionalization, a pattern frequently explored in the development of novel therapeutic agents. The primary research value of this compound lies in its role as a key synthetic precursor for benzoxazole derivatives. Structural analogues, particularly 2,5-disubstituted benzoxazoles, have demonstrated significant antibacterial activity against Gram-positive bacteria , such as Bacillus subtilis , and exhibit selective antifungal properties against pathogens like Candida albicans . Furthermore, the benzoxazole moiety is a nucleus of interest in anticancer agent discovery , with some derivatives showing promising selective toxicity against cancer cells . The mechanism of action for biologically active benzoxazoles is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase , which is a validated target for antibacterial drugs . This makes related compounds valuable tools for investigating new pathways to overcome multidrug-resistant microorganisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKOIOFEMBTETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with benzyl derivatives under specific reaction conditions. One common method involves the use of 2-aminophenol and benzyl chloride in the presence of a base such as potassium carbonate, followed by esterification with methyl chloroformate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Polyphosphoric Acid (PPA)-Mediated Cyclization

  • Reactants : 2,4-Diaminophenol derivatives and benzyl-substituted carboxylic acids (e.g., benzylacetic acid or phenylpropionic acid).

  • Conditions : Heating in PPA at 150–200°C for 8–24 hours .

  • Mechanism : Intramolecular cyclization via dehydration, forming the benzoxazole ring. The amino group at position 7 is retained due to regioselective protection during synthesis .

Example Reaction :

2 4 Diaminophenol+Benzylacetic AcidPPA 180 CMethyl 7 amino 2 benzyl 1 3 benzoxazole 5 carboxylate\text{2 4 Diaminophenol}+\text{Benzylacetic Acid}\xrightarrow{\text{PPA 180 C}}\text{Methyl 7 amino 2 benzyl 1 3 benzoxazole 5 carboxylate}

Functionalization of the Amino Group

The 7-amino group undergoes nucleophilic reactions, enabling further derivatization:

Acylation

  • Reactants : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides.

  • Conditions : Et3_3N base in dichloromethane (DCM) at 0–25°C .

  • Example Product : N-Acetyl derivative (used in PARP-2 inhibition studies) .

Diazotization and Coupling

  • Reactants : NaNO2_2/HCl followed by coupling with phenols or amines.

  • Application : Synthesis of azo dyes or bioconjugates .

Ester Group Reactivity

The methyl ester at position 5 participates in hydrolysis and transesterification:

Hydrolysis to Carboxylic Acid

  • Conditions : 6M HCl or NaOH in refluxing ethanol/water (1:1).

  • Yield : >90% for analogous esters .

Transesterification

  • Reactants : Higher alcohols (e.g., benzyl alcohol) with H2_2SO4_4 catalyst.

  • Application : Tuning solubility for biological assays .

Benzyl Group Modifications

The 2-benzyl substituent undergoes electrophilic substitution and hydrogenolysis:

Electrophilic Aromatic Substitution

  • Reactions : Nitration, halogenation, or sulfonation at the benzyl ring.

  • Conditions : HNO3_3/H2_2SO4_4 (nitration) or Cl2_2/FeCl3_3 (chlorination) .

Hydrogenolysis

  • Catalyst : Pd/C under H2_2 atmosphere.

  • Product : 2-Hydroxybenzoxazole derivative (used in further functionalization) .

Cross-Coupling Reactions

Brominated derivatives of this compound participate in Suzuki-Miyaura couplings:

Suzuki Coupling

  • Reactants : Aryl boronic acids, Pd(PPh3_3)4_4, K2_2CO3_3.

  • Conditions : Ethanol/toluene at 80°C for 12–24 hours .

  • Application : Synthesis of biaryl-linked benzoxazoles for fluorescence studies .

Table 2: Biological Relevance of Derivatives

DerivativeBiological ActivityIC50_{50} (µM)Reference
N-AcetylPARP-2 Inhibition0.07
Carboxylic AcidAnticancer (MCF-7 cells)7.52

Scientific Research Applications

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoxazole derivatives arises from substitutions at positions 2, 5, and 7. Below is a comparative analysis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-benzyl, 7-amino, 5-COOCH₃ C₁₆H₁₄N₂O₃ 282.29 Intermediate for hydrazide derivatives
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate 2-methyl, 5-COOCH₃ C₁₀H₉NO₃ 191.18 High purity (>95%); used in organic synthesis
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate 2-methyl, 7-bromo, 5-COOCH₃ C₁₀H₈BrNO₃ 270.1 Halogenated analog; potential bioactive intermediate
Dimethyl 2,2′-naphthalene-1,4-diylbis(1,3-benzoxazole-5-carboxylate) Dimeric structure with naphthalene linkage C₂₈H₁₈N₂O₆ 478.46 Extended π-conjugation; materials science applications
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid 2-methyl, 7-bromo, 5-COOH C₉H₆BrNO₃ 256.05 Carboxylic acid derivative; intermediate for metal complexes

Key Differences and Implications

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity, enabling reactions with electrophiles (e.g., hydrazine hydrate to form hydrazides) . In contrast, bromo or methyl substituents (e.g., in methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate) reduce reactivity due to electron-withdrawing or steric effects .

Biological Activity: Benzoxazole derivatives with amino groups (e.g., the target compound) are explored for anticonvulsant activity, as seen in related hydrazide derivatives . Halogenated analogs (e.g., bromo-substituted compounds) may exhibit altered pharmacokinetics due to increased lipophilicity .

Synthetic Pathways :

  • The target compound is synthesized via aryl acid cyclization , whereas halogenated derivatives often require bromination or palladium-catalyzed coupling .

Physicochemical Properties :

  • The methyl ester at position 5 improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid) .
  • The dimeric naphthalene-linked compound exhibits a higher molecular weight (478.46 g/mol) and extended conjugation, making it suitable for optoelectronic applications .

Biological Activity

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

This compound has the molecular formula C15H14N2O3 and a molecular weight of approximately 270.28 g/mol. The compound features a benzoxazole ring fused with an amino group and a carboxylate group, which contribute to its reactivity and biological activity.

Synthetic Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 2-aminophenol with benzyl derivatives in the presence of a base such as potassium carbonate.
  • Esterification : Using methyl chloroformate to form the carboxylate ester.

Common solvents include dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that compounds in the benzoxazole family, including this one, possess significant antimicrobial activity. The compound has shown effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from >400 µg/ml to as low as 12.5 µg/ml against certain strains .

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/ml)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Bacillus subtilis200

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549). The mechanism appears to involve the activation of caspases and modulation of p53 expression .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-715.63
MDA-MB-23118.00
A54920.00

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : Likely through inhibition of bacterial enzymes or disruption of cell membrane integrity.
  • Anticancer Mechanism : Involves interference with cell division processes and induction of programmed cell death (apoptosis) in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of drug-resistant strains of Staphylococcus aureus with an MIC of 12.5 µg/ml.
  • Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer.

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